molecular formula C16H19N3O3 B2419402 N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2411274-09-2

N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide

Cat. No.: B2419402
CAS No.: 2411274-09-2
M. Wt: 301.346
InChI Key: NCIBNFXNONTXDE-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with dimethyl and oxo groups, linked to a phenylprop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with acetone under acidic conditions to form 3,4-dimethylpiperazine.

    Oxidation: The dimethylpiperazine is then oxidized using an oxidizing agent such as potassium permanganate to introduce the oxo group, forming 3,4-dimethyl-5-oxopiperazine.

    Coupling with Phenylprop-2-enamide: The final step involves coupling the 3,4-dimethyl-5-oxopiperazine with 4-aminophenylprop-2-enamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Another compound with a phenyl ring and functional groups that can undergo similar reactions.

    7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione: A compound with a piperazine-like structure and similar functional groups.

Uniqueness

N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[4-(3,4-dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-4-14(20)17-13-7-5-12(6-8-13)16(22)19-9-11(2)18(3)15(21)10-19/h4-8,11H,1,9-10H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIBNFXNONTXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(=O)N1C)C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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